molecular formula C12H8F3NO3 B1374060 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid CAS No. 1281584-65-3

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid

Cat. No.: B1374060
CAS No.: 1281584-65-3
M. Wt: 271.19 g/mol
InChI Key: UMAKMMZASHZIIE-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Future Directions

Quinoline compounds, including “4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid”, have potential applications in the fields of industrial and synthetic organic chemistry, and medicinal chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on exploring their biological activities and developing new synthesis methods.

Biochemical Analysis

Biochemical Properties

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states. Additionally, this compound may bind to specific protein receptors, affecting signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human leukemia cell lines, this compound has demonstrated antiproliferative effects, leading to reduced cell viability and induction of apoptosis . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and localization of this compound in specific tissues, influencing its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-5-9(11(17)18)16-8-4-2-1-3-7(8)10/h1-5H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAKMMZASHZIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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